

Physical and chemical characteristics of 3-(1,3-oxazol-5-yl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(1,3-Oxazol-5-yl)aniline

Cat. No.: B119962

[Get Quote](#)

An In-Depth Technical Guide to 3-(1,3-Oxazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

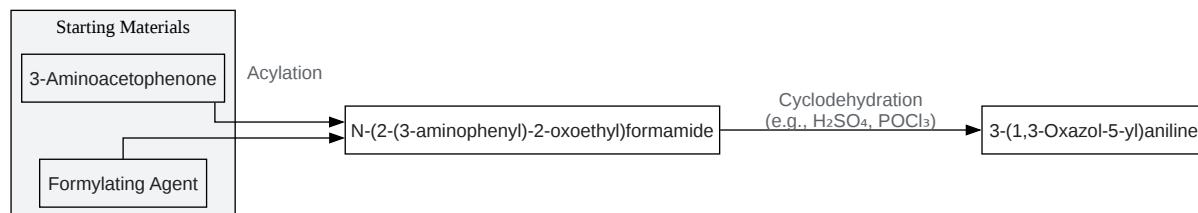
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3-(1,3-Oxazol-5-yl)aniline** (CAS No. 157837-31-5). This heterocyclic amine has garnered interest for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in cancer metabolism. This document consolidates available data on its characteristics, synthesis, and biological activity, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Characteristics

3-(1,3-Oxazol-5-yl)aniline is a solid at room temperature with the molecular formula C₉H₈N₂O and a molecular weight of 160.18 g/mol [1][2]. While extensive experimental data is not widely published, the available information and predicted properties are summarized below.

Table 1: Physical and Chemical Properties of **3-(1,3-Oxazol-5-yl)aniline**

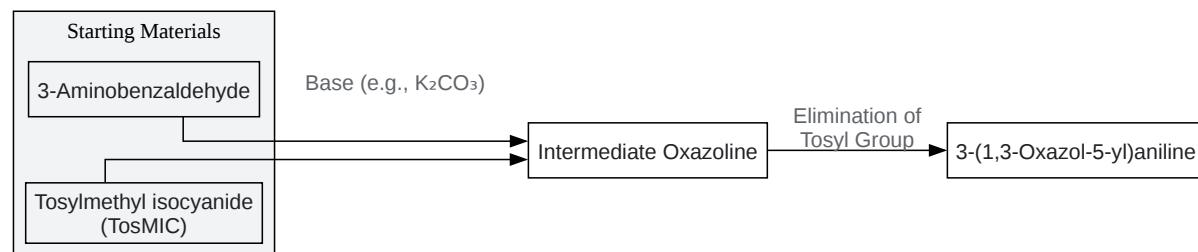
Property	Value	Source
CAS Number	157837-31-5	[1] [2]
Molecular Formula	C ₉ H ₈ N ₂ O	[1] [2]
Molecular Weight	160.18 g/mol	[1] [2]
Melting Point	89-91 °C	Matrix Scientific
93-95 °C	abcr Gute Chemie [3]	
Boiling Point	318.7 ± 17.0 °C (Predicted)	ChemicalBook
Flash Point	93 °C	[4]
pKa	3.46 ± 0.10 (Predicted)	ChemicalBook
logP (Predicted)	1.3	[5]
Appearance	Solid	[6]
Purity	Reagent Grade	[1]


Note: Some of the data presented is predicted and should be confirmed by experimental analysis.

Synthesis Protocols

A specific, detailed experimental protocol for the synthesis of **3-(1,3-oxazol-5-yl)aniline** is not readily available in published literature. However, general synthetic routes for oxazole derivatives, such as the Robinson-Gabriel synthesis and the van Leusen oxazole synthesis, provide a foundational approach for its preparation.

Conceptual Synthesis via Robinson-Gabriel Reaction


The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone[\[4\]](#)[\[7\]](#). For the synthesis of **3-(1,3-oxazol-5-yl)aniline**, a plausible precursor would be N-(2-(3-aminophenyl)-2-oxoethyl)formamide. The general workflow is depicted below.

[Click to download full resolution via product page](#)

Figure 1: Conceptual Robinson-Gabriel synthesis workflow.

Conceptual Synthesis via van Leusen Reaction

The van Leusen oxazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring[1][8][9]. A potential route to **3-(1,3-oxazol-5-yl)aniline** using this method would involve the reaction of 3-aminobenzaldehyde with TosMIC.

[Click to download full resolution via product page](#)

Figure 2: Conceptual van Leusen synthesis workflow.

Spectral Analysis

Detailed experimental spectra for **3-(1,3-oxazol-5-yl)aniline** are not publicly available. However, based on the known spectral characteristics of aniline and oxazole moieties, the expected spectral data can be predicted. Researchers should perform their own spectral analysis for confirmation.

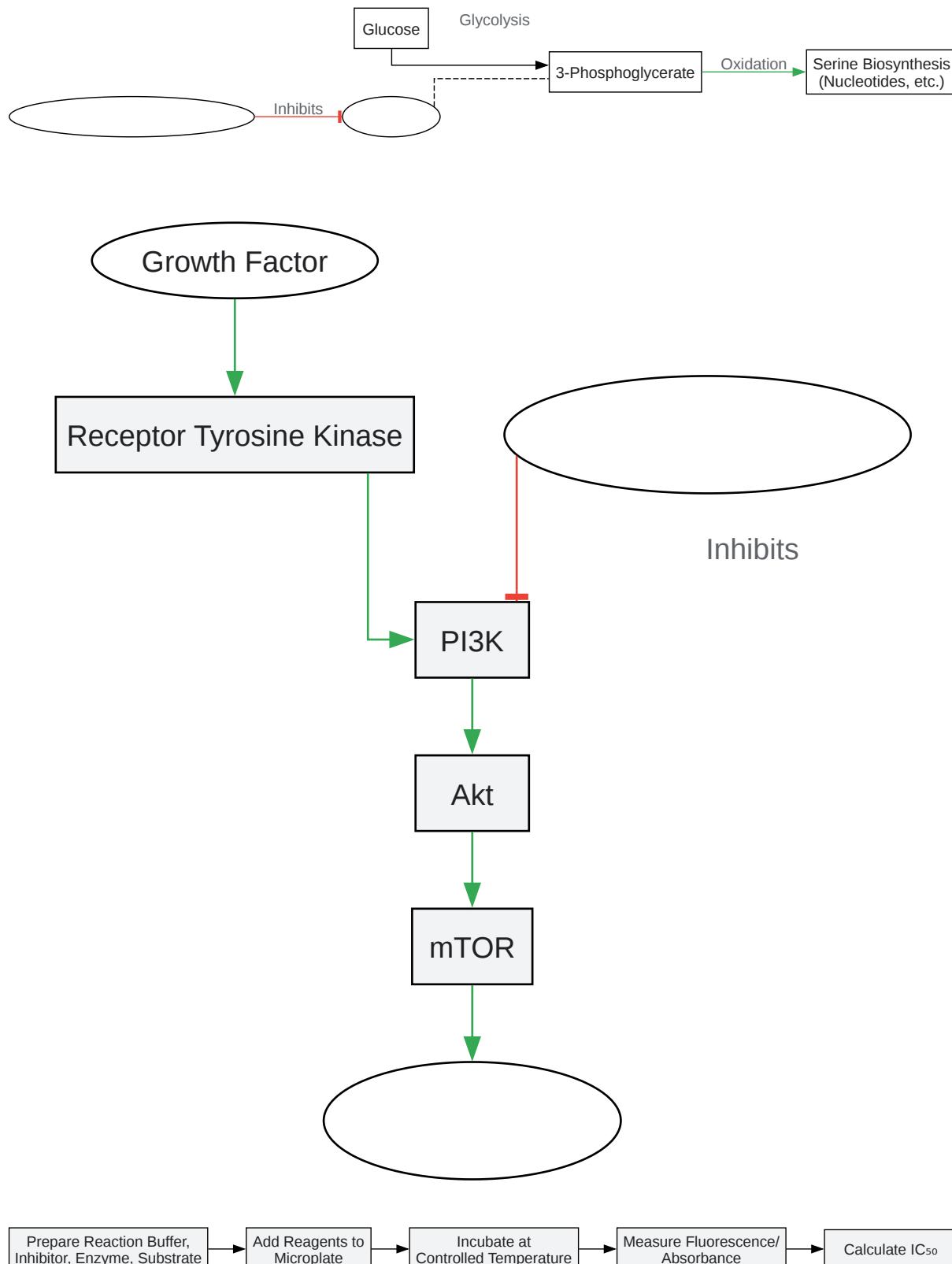
Table 2: Predicted Spectral Data for **3-(1,3-Oxazol-5-yl)aniline**

Technique	Expected Key Signals
¹ H NMR	Aromatic protons (phenyl and oxazole rings), Amine (NH ₂) protons.
¹³ C NMR	Aromatic carbons (phenyl and oxazole rings).
FT-IR (cm ⁻¹)	N-H stretching (amine), C-H stretching (aromatic), C=N and C=C stretching (oxazole and phenyl rings), C-O stretching (oxazole).
Mass Spec (m/z)	Molecular ion peak [M] ⁺ at ~160.17.

General Experimental Protocols for Spectral Analysis

The following are general protocols that can be adapted for the spectral characterization of **3-(1,3-oxazol-5-yl)aniline**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
 - Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use standard pulse programs. Chemical shifts should be referenced to the residual solvent peak.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film on a salt plate.


- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} .
- Mass Spectrometry (MS):
 - Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
 - Ionization: Use electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI).
 - Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Biological Activity and Signaling Pathways

3-(1,3-Oxazol-5-yl)aniline has been identified as an inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway^[7] [10]. This pathway is often upregulated in cancer cells to support their high proliferation rate^[11] [12][13][14].

Inhibition of Phosphoglycerate Dehydrogenase (PHGDH)

PHGDH catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis^[13]. By inhibiting PHGDH, **3-(1,3-oxazol-5-yl)aniline** can disrupt this pathway, leading to a reduction in the cellular pool of serine and its downstream metabolites, which are crucial for nucleotide synthesis, and redox balance. This inhibition has been shown to be effective in inhibiting the growth of breast cancer cells in vitro^{[7][10]}.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxadiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]
- 7. About: Robinson–Gabriel synthesis [dbpedia.org]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical characteristics of 3-(1,3-oxazol-5-yl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119962#physical-and-chemical-characteristics-of-3-1-3-oxazol-5-yl-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com